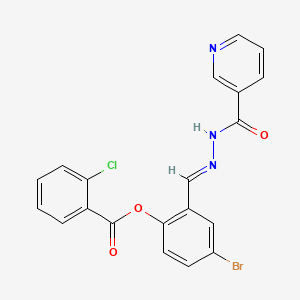
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C20H13BrClN3O3 and a molecular weight of 458.702 g/mol . This compound is known for its unique structure, which includes a bromine atom, a pyridinylcarbonyl group, and a chlorobenzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazonoyl chloride: This step involves the reaction of 3-pyridinylcarbonyl chloride with hydrazine to form the hydrazonoyl chloride intermediate.
Coupling reaction: The hydrazonoyl chloride is then reacted with 4-bromo-2-aminophenyl 2-chlorobenzoate under specific conditions to form the final product.
Chemical Reactions Analysis
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include hydrazine, pyridinylcarbonyl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but lacks the chlorine atom on the benzoate group.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an ethoxy group instead of the pyridinylcarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
339582-96-6 |
|---|---|
Molecular Formula |
C20H13BrClN3O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H13BrClN3O3/c21-15-7-8-18(28-20(27)16-5-1-2-6-17(16)22)14(10-15)12-24-25-19(26)13-4-3-9-23-11-13/h1-12H,(H,25,26)/b24-12+ |
InChI Key |
JNUZTALGCQAZTE-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















